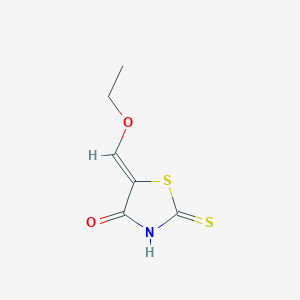

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of ethyl cyanoacetate with carbon disulfide and an appropriate aldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The ethoxymethylene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the ethoxymethylene group under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of (5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Thiazolidin-2,4-dione: Another member of the thiazolidinone family, known for its antidiabetic properties.

Thiazolidine-2-thione: Similar structure but with a thione group instead of a thioxo group.

Ethoxymethylene derivatives: Compounds with similar ethoxymethylene groups but different core structures.

Uniqueness

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

(5Z)-5-(Ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has attracted significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₇NO₂S₂, with a molecular weight of 189.255 g/mol. Its unique structure features a thiazolidinone ring with a thioxo group at position 2 and an ethoxymethylene substituent at position 5. This specific arrangement may influence its solubility, stability, and interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates considerable effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are noteworthy:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Thiazolidinone derivatives are also recognized for their anticancer potential. Recent studies have highlighted the ability of this compound to inhibit cancer cell proliferation across various tumor cell lines. Notably, the compound has shown:

- IC50 values in the low micromolar range against several cancer cell lines.

- Mechanistic studies indicate that it may act through the inhibition of specific protein kinases involved in cancer progression, such as DYRK1A and GSK3α/β.

Case Studies and Research Findings

- Anticancer Mechanism : A study investigated the effects of thiazolidinone derivatives on six representative tumor cell lines, revealing that this compound effectively inhibited cell growth by inducing apoptosis and disrupting cell cycle progression .

- Biofilm Inhibition : Another research highlighted its potential to inhibit biofilm formation in Staphylococcus epidermidis by targeting the YycG histidine kinase, which plays a crucial role in biofilm development and antibiotic resistance .

- Structure-Activity Relationship (SAR) : The modification of substituents at position 5 was shown to significantly affect biological activity. Compounds with longer alkyl chains or specific functional groups exhibited enhanced potency against both microbial and cancerous cells .

Properties

IUPAC Name |

(5Z)-5-(ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c1-2-9-3-4-5(8)7-6(10)11-4/h3H,2H2,1H3,(H,7,8,10)/b4-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNCBJFIFVKUAA-ARJAWSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C(=O)NC(=S)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C\1/C(=O)NC(=S)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.